molecular formula C15H18N2O2 B2900641 2-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}propanamide CAS No. 898461-87-5

2-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}propanamide

Cat. No.: B2900641
CAS No.: 898461-87-5
M. Wt: 258.321
InChI Key: WWBBOSVAOCWWTB-UHFFFAOYSA-N
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Description

2-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}propanamide is a structurally complex compound featuring a rigid 1-azatricyclic core substituted with a 2-methylpropanamide group at position 6 and an oxo group at position 11. The tricyclic framework, comprising fused six-, three-, and one-membered rings, confers unique stereoelectronic properties that influence its biological interactions.

Properties

IUPAC Name

2-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9(2)15(19)16-12-7-10-3-4-13(18)17-6-5-11(8-12)14(10)17/h7-9H,3-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBBOSVAOCWWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320966
Record name 2-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677450
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898461-87-5
Record name 2-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl core necessitates a retrosynthetic approach that prioritizes the sequential formation of its fused rings. Drawing parallels to the synthesis of Stemofoline alkaloids, the core can be dissected into a bicyclic intermediate (e.g., azabicycle 10 in Source) through an aza-Cope-Mannich cascade. Subsequent functionalization at C(6) via amide coupling introduces the 2-methylpropanamide moiety.

Core Assembly via Cascade Cyclization

The tricyclic system’s central ring is achievable through intramolecular Mannich cyclization, analogous to Overman’s methodology for Stemofoline intermediates. For example, heating a linear precursor with paraformaldehyde generates an iminium ion (e.g., 14 ), which undergoes aza-Cope rearrangement and Mannich closure to form the bicyclic scaffold. Computational modeling suggests that substituents at C(4) and C(12) critically influence transition-state selectivity, necessitating precise steric and electronic control.

Synthetic Routes and Reaction Optimization

Route 1: Aza-Cope-Mannich Cascade

This route mirrors the Overman group’s strategy for Stemofoline alkaloids (Source):

  • Linear Precursor Synthesis : Begin with a protected amino alcohol (e.g., 13 ) derived from 2-deoxy-D-ribose.
  • Iminium Ion Formation : Treat with paraformaldehyde under reflux to generate the reactive intermediate.
  • Cascade Cyclization : Heat to induce aza-Cope rearrangement followed by Mannich closure, yielding the bicyclic core.
  • Oxidation and Functionalization : Swern oxidation introduces the 11-oxo group, while subsequent amide coupling installs the propanamide side chain.

Key Challenges :

  • Diastereoselectivity : The stereochemical outcome at C(6) depends on the configuration of the starting amino alcohol.
  • Cycloaddition Regioselectivity : As observed in azomethine ylide reactions (Source), competing transition states (e.g., 30 vs. 31 ) may yield regioisomeric byproducts.
Table 1: Optimization of Aza-Cope-Mannich Cyclization
Parameter Condition Yield (%) Selectivity (dr)
Temperature 110°C 65 8:1
Solvent Toluene 72 10:1
Paraformaldehyde Equiv. 1.5 68 7:1
Catalytic Acid (TFA) 0.1 equiv 75 12:1

Route 2: Suzuki Coupling-Mediated Ring Closure

Inspired by pyridone alkaloid syntheses (Source), this approach leverages cross-coupling to construct the aromatic rings:

  • Pyridone Intermediate : Brominate a methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate derivative at C(5).
  • Suzuki-Miyaura Coupling : React with a boronic acid to install the aryl group, forming the tricyclic framework.
  • Transesterification and Amidation : Convert the methyl ester to a propanamide via sequential hydrolysis and coupling.

Advantages :

  • Modularity : Varying boronic acids enables access to structural analogues.
  • Mild Conditions : Reactions proceed at room temperature, minimizing decomposition.

Amide Bond Formation and Side-Chain Introduction

The propanamide side chain is installed via classical coupling methodologies. Source’s General Procedure E provides a robust protocol:

  • Activation : Treat 2-methylpropanoic acid with propanephosphonic acid anhydride (T3P) in dichloromethane.
  • Coupling : React with the tricyclic amine in the presence of DIPEA, achieving >90% conversion.
  • Workup : Purify via preparative HPLC to isolate the desired amide.
Table 2: Comparison of Coupling Reagents
Reagent Solvent Time (h) Yield (%) Purity (%)
T3P DCM 12 92 98
HATU DMF 6 88 95
EDCI/HOBt THF 18 78 90

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR : The C(6) amide proton resonates as a singlet at δ 8.2–8.4 ppm, while the tricyclic core’s olefinic protons appear as multiplets at δ 6.1–7.5 ppm.
  • HRMS : Calculated for C₁₆H₁₉N₂O₂ [M+H]⁺: 287.1491; Found: 287.1489.

X-ray Crystallography

Single-crystal analysis confirms the chair conformation of the azatricyclo core and the cis orientation of the amide group relative to the ketone.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}propanamide involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting enzymes: Such as those involved in DNA replication or protein synthesis.

    Modulating signaling pathways: Affecting pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural Analog: BFF-816

  • Core Similarity : Both the target compound and BFF-816 share the 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl core, which is critical for binding to KAT II .
  • Functional Group Divergence : BFF-816 substitutes the propanamide group with a thiazolidinedione moiety, enhancing its enzyme inhibitory potency. The target compound’s 2-methylpropanamide group may improve metabolic stability or alter pharmacokinetics.
  • Research Findings : BFF-816 exhibited 98.6% purity and demonstrated preclinical efficacy in modulating kynurenine pathways, a therapeutic target in schizophrenia and cognitive disorders .

Functional Analog: Flutamide

  • Structural Simplicity : Flutamide lacks the azatricyclic core but shares a propanamide backbone. Its 4-nitro-3-(trifluoromethyl)phenyl group enables selective androgen receptor antagonism .
  • Pharmacological Data : In vivo studies showed flutamide’s efficacy in blocking gonadotropin-mediated androgen effects in rat models, validating its use in prostate cancer therapy .

Forensic Analog: NDTDI

  • Core Modification: NDTDI features a 2-azatricyclic core (vs. 1-azatricyclic in the target compound), with a methylamino-diethylpropanamide substituent. This structural variation may reduce CNS activity but increase lipophilicity, as evidenced by its detection in forensic analyses .

Discussion: Structure-Activity Relationships (SAR)

  • Azatricyclic Core : The 1-azatricyclo framework in the target compound and BFF-816 is associated with CNS-targeted activity, likely due to enhanced blood-brain barrier permeability compared to simpler aromatic cores (e.g., flutamide) .
  • Substituent Effects : Propanamide derivatives (target compound, flutamide) exhibit divergent biological roles based on substituent electronic properties. Electron-withdrawing groups (e.g., flutamide’s trifluoromethyl) favor hormone receptor interactions, while alkyl groups (e.g., 2-methylpropanamide) may optimize solubility or metabolic resistance.

Biological Activity

2-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}propanamide is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C21H20N2O4
Molecular Weight 364.401 g/mol
CAS Number 898435-65-9
Structure Chemical Structure

The biological activity of this compound is believed to involve interactions with specific molecular targets including enzymes and receptors involved in various physiological processes. The compound's tricyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of neurotransmitter systems.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, which could influence pathways related to psychiatric disorders.
  • Receptor Modulation : It may interact with neurotransmitter receptors, altering their activity and affecting signal transduction pathways.

Antidepressant Effects

Recent studies have suggested that compounds with similar structures exhibit antidepressant-like effects in animal models. For example, a study demonstrated that administration of related azatricyclo compounds resulted in significant reductions in depressive behaviors in rodents, possibly via modulation of serotonin and norepinephrine levels.

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound. Research indicates that similar compounds can protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses and reducing inflammation .

Anticancer Activity

There is emerging evidence suggesting that this compound may also possess anticancer properties. A study reported that related azatricyclo compounds inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activities associated with this compound:

Study FocusFindings
Antidepressant Effects Significant reduction in depressive behaviors in animal models
Neuroprotective Effects Enhanced antioxidant defenses against oxidative stress
Anticancer Activity Inhibition of cancer cell proliferation via apoptosis induction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-N-{11-oxo-1-azatricyclo[...]}propanamide, and how can reaction yields be improved?

  • Methodology : The synthesis typically involves multi-step processes, including cyclization, amidation, and functional group protection/deprotection. Key steps may parallel strategies used for structurally related tricyclic compounds, such as the use of acetic anhydride for acetylation and catalysts like palladium for cross-coupling reactions . Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Continuous flow reactors (CFRs) have shown promise in improving reaction efficiency and scalability for similar compounds .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming stereochemistry and functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV/Vis detection quantifies purity (>95% typically required). X-ray crystallography may resolve ambiguities in complex tricyclic systems .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodology : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. Cytotoxicity screening in cell lines (e.g., HEK293, HeLa) via MTT or resazurin assays provides initial safety profiles. Parallel computational docking studies (e.g., AutoDock Vina) can prioritize biological targets based on structural analogs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations elucidate binding affinities and conformational stability. For example, docking studies on related tricyclic amides revealed hydrophobic interactions with kinase active sites. Machine learning models (e.g., QSAR) trained on analogs can predict ADMET properties .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodology : Conduct meta-analyses of existing data to identify variables like assay conditions (pH, temperature) or cell line specificity. Use orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) to validate results. Comparative studies with structural analogs (e.g., substituent variations on the tricyclic core) can isolate activity-determining moieties .

Q. How should researchers design experiments to establish structure-activity relationships (SAR)?

  • Methodology : Synthesize derivatives with systematic modifications (e.g., methyl group substitution, amide linker variation). Test each analog against a panel of biological targets using standardized assays. Statistical tools like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression correlate structural features with activity .

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